![molecular formula C13H12O B3144147 4-Methoxy-1-vinylnaphthalene CAS No. 54447-91-5](/img/structure/B3144147.png)
4-Methoxy-1-vinylnaphthalene
Overview
Description
“4-Methoxy-1-naphthol” is a chemical compound with the linear formula CH3OC10H6OH . It’s also known as 1-Hydroxy-4-methoxynaphthalene .
Synthesis Analysis
The synthesis of “4-Methoxy-1-naphthol” involves the oxidative coupling of naphthols. This process is catalyzed by platinum supported on activated carbon in the presence of hydrogen peroxide . The reaction outcome is influenced by the solvent, the reaction temperature, and the physical structure of the catalyst .
Molecular Structure Analysis
The molecule “4-Methoxy-1-naphthol” has a polarizability tensor, α, more than 340% greater than that obtained, at the same level of theory, for a urea molecule . This improvement grows to 500% when the second-order hyperpolarizability is considered .
Chemical Reactions Analysis
In the presence of hydrogen peroxide, platinum supported on activated carbon catalyzes the oxidative coupling of naphthols . Within 40 minutes, 4-methoxy-1-naphthol can be converted to 4,4’-dimethoxy-2,2’-binaphthalenyl-1,1’-diol with a yield of up to 94%, or to 4,4’-dimethoxy-2,2’-binaphthalenylidene-1,1’-dione with a yield of 92% .
Physical And Chemical Properties Analysis
The molecule “4-Methoxy-1-naphthol” has a polarizability tensor, α, more than 340% greater than that obtained, at the same level of theory, for a urea molecule . This improvement grows to 500% when the second-order hyperpolarizability is considered .
Scientific Research Applications
- Oxidative coupling of naphthols is a valuable method for creating new carbon-carbon bonds in organic synthesis. When 4-methoxy-1-naphthol reacts with hydrogen peroxide in the presence of platinum supported on activated carbon , it forms interesting products. For instance:
- 1-Vinylnaphthalene and 2-vinylnaphthalene undergo cationic polymerization. For instance, 1-acetyl-4-methoxynaphthalene can be prepared by reacting acetyl chloride with 1-methoxynaphthalene in benzene .
- 4-Methoxy-1-naphthol exhibits remarkable NLO properties. Its polarizability tensor, α, is more than 340% greater than that of urea. When considering second-order hyperpolarizability, this improvement grows to 500% .
- Incorporating 4-methoxy-1-vinylnaphthalene into polymers or carbon-based materials can enhance their properties. Researchers have explored its use in areas such as:
Organic Synthesis and Carbon-Carbon Bond Formation
Cationic Polymerization
Non-linear Optical (NLO) Properties
Materials Science
Safety and Hazards
properties
IUPAC Name |
1-ethenyl-4-methoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBOTPBQDGDMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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